2-(Diethylamino)cyclohex-3-ene-1-carbonitrile
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Overview
Description
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile is an organic compound that features a cyclohexene ring substituted with a diethylamino group and a nitrile group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)cyclohex-3-ene-1-carbonitrile typically involves the reaction of cyclohexanone with diethylamine and a nitrile source under controlled conditions. One common method includes the use of trichlorophosphate in N,N-dimethylformamide as a solvent, followed by the addition of hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene oxides, while reduction can produce cyclohexylamines.
Scientific Research Applications
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Diethylamino)cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carbonitrile: Lacks the diethylamino group, making it less versatile in certain reactions.
2-(Diethylamino)ethyl 1,1’-bi(cyclohexan)-3-ene-1-carboxylate: Contains an ester group, which alters its reactivity and applications.
3-Cyclohexene-1-carboxylic acid: Features a carboxylic acid group instead of a nitrile group, leading to different chemical properties.
Uniqueness
2-(Diethylamino)cyclohex-3-ene-1-carbonitrile is unique due to the presence of both a diethylamino group and a nitrile group on the cyclohexene ring
Properties
CAS No. |
90014-09-8 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(diethylamino)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12/h6,8,10-11H,3-5,7H2,1-2H3 |
InChI Key |
XTDPJLMBOQJSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1C=CCCC1C#N |
Origin of Product |
United States |
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